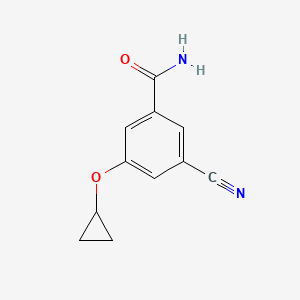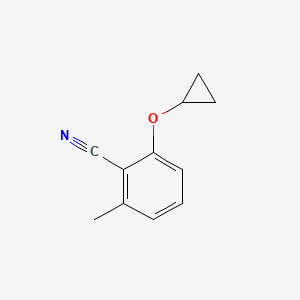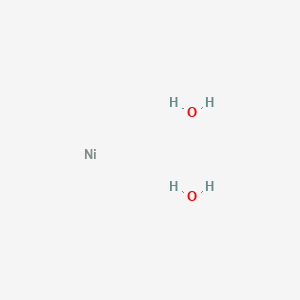
Nickel dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel dihydrate, commonly referred to as nickel(II) chloride dihydrate, is a chemical compound with the formula NiCl₂·2H₂O. It is a green crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel dihydrate can be synthesized through several methods. One common method involves the reaction of nickel(II) hydroxide with hydrochloric acid, resulting in the formation of nickel(II) chloride dihydrate:
Ni(OH)2+2HCl→NiCl2⋅2H2O+H2O
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Nickel dihydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions with other ligands to form different nickel complexes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chlorine or oxygen at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligands such as ammonia or phosphines in aqueous or organic solvents.
Major Products Formed:
Oxidation: Nickel(III) oxide (Ni₂O₃)
Reduction: Metallic nickel (Ni)
Substitution: Various nickel complexes depending on the ligands used.
Scientific Research Applications
Nickel dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nickel compounds and catalysts.
Biology: Employed in studies of nickel’s role in biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating, battery production, and as a catalyst in various chemical reactions.
Mechanism of Action
Nickel dihydrate can be compared with other nickel compounds such as nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) and nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O). While these compounds share some similarities in their chemical behavior, this compound is unique in its solubility and specific applications in electroplating and catalysis.
Comparison with Similar Compounds
- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Nickel(II) acetate tetrahydrate (Ni(C₂H₃O₂)₂·4H₂O)
Nickel dihydrate stands out due to its specific properties and versatility in various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
H4NiO2 |
|---|---|
Molecular Weight |
94.724 g/mol |
IUPAC Name |
nickel;dihydrate |
InChI |
InChI=1S/Ni.2H2O/h;2*1H2 |
InChI Key |
AIBQNUOBCRIENU-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


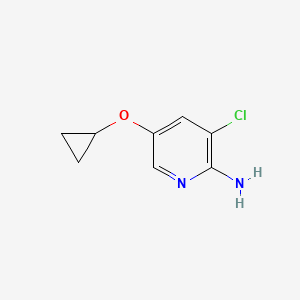
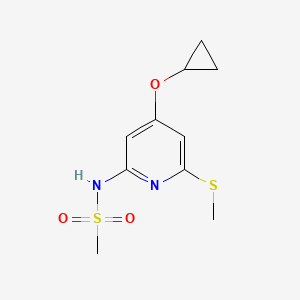
![6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14810060.png)
![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
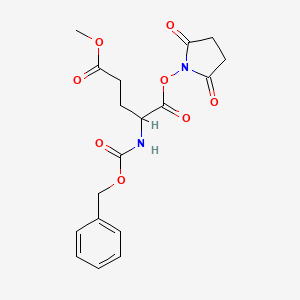
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
![2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
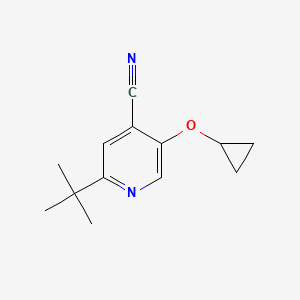
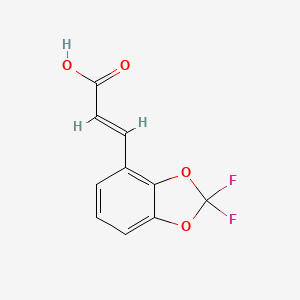
![2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid](/img/structure/B14810113.png)
